molecular formula C14H11N B8526760 2-(1,2-Dihydroacenaphthylen-1-yl)acetonitrile

2-(1,2-Dihydroacenaphthylen-1-yl)acetonitrile

Cat. No. B8526760
M. Wt: 193.24 g/mol
InChI Key: WOQCJIUGLUOXHC-UHFFFAOYSA-N
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Patent
US06423870B1

Procedure details

The catalyst is prepared starting from 55 mg of PdCl2 in 5 ml of methanol treated with 25 mg of sodium borohydride. After 15 minutes' stirring, the compound obtained in Step A (1 g, 5.23.10−3 mol), diluted with methanol (15 ml), is incorporated. The mixture is purged with argon and placed under hydrogen. After 3 days' hydrogenation, the reaction mixture is filtered over Celite, rinsed and then evaporated under reduced pressure. The title product is isolated in the form of a light brown oil.
Quantity
25 mg
Type
reactant
Reaction Step One
Name
compound
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
PdCl2
Quantity
55 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[C:3]1(=[CH:15][C:16]#[N:17])[C:13]2=[C:14]3[C:9](=[CH:10][CH:11]=[CH:12]2)[CH:8]=[CH:7][CH:6]=[C:5]3[CH2:4]1>CO.Cl[Pd]Cl>[CH:3]1([CH2:15][C:16]#[N:17])[C:13]2=[C:14]3[C:9](=[CH:10][CH:11]=[CH:12]2)[CH:8]=[CH:7][CH:6]=[C:5]3[CH2:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
25 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
compound
Quantity
1 g
Type
reactant
Smiles
C1(CC2=CC=CC3=CC=CC1=C23)=CC#N
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Four
Name
PdCl2
Quantity
55 mg
Type
catalyst
Smiles
Cl[Pd]Cl

Conditions

Stirring
Type
CUSTOM
Details
After 15 minutes' stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is prepared
CUSTOM
Type
CUSTOM
Details
The mixture is purged with argon
WAIT
Type
WAIT
Details
After 3 days' hydrogenation
Duration
3 d
FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered over Celite
WASH
Type
WASH
Details
rinsed
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(CC2=CC=CC3=CC=CC1=C23)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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